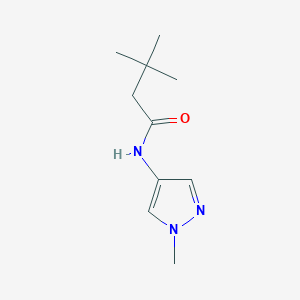
1H-1,2,4-Triazole, 3-methyl-5-(methylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,4-Triazole, 3-methyl-5-(methylthio)- is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a member of the triazole family, which has been extensively studied for their biological and pharmacological properties.
Wirkmechanismus
The mechanism of action of 1H-1,2,4-Triazole, 3-methyl-5-(methylthio)- is not fully understood. However, research has suggested that this compound may exert its biological effects through the inhibition of enzymes or receptors involved in various biological processes. For example, it has been reported to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects
Studies have shown that 1H-1,2,4-Triazole, 3-methyl-5-(methylthio)- can have various biochemical and physiological effects. For example, it has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. It has also been found to have neuroprotective effects and enhance cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1H-1,2,4-Triazole, 3-methyl-5-(methylthio)- in lab experiments is its high potency and selectivity. This compound has been found to exhibit biological activity at low concentrations, making it an attractive candidate for drug development. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safety profile of this compound and its potential side effects.
Zukünftige Richtungen
There are several future directions for the research on 1H-1,2,4-Triazole, 3-methyl-5-(methylthio)-. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the investigation of the mechanism of action of this compound and its potential targets in the body. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo and its potential for clinical use.
Conclusion
In conclusion, 1H-1,2,4-Triazole, 3-methyl-5-(methylthio)- is a chemical compound that has shown great potential for various applications in the scientific community. Its synthesis method is efficient and reproducible, and it has been found to exhibit antifungal, antibacterial, and anticancer properties. However, further studies are needed to determine its safety and efficacy in vivo and its potential for clinical use.
Synthesemethoden
The synthesis method of 1H-1,2,4-Triazole, 3-methyl-5-(methylthio)- involves the reaction of 3-methyl-5-(methylthio)-1H-1,2,4-triazole-4-carboxylic acid with thionyl chloride. The resulting product is then treated with sodium azide to obtain the desired compound. This synthesis method has been reported in various research articles and has been found to be efficient and reproducible.
Wissenschaftliche Forschungsanwendungen
1H-1,2,4-Triazole, 3-methyl-5-(methylthio)- has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been found to exhibit antifungal, antibacterial, and anticancer properties. It has also been reported to have potential applications in the treatment of Alzheimer's disease and inflammation.
Eigenschaften
IUPAC Name |
5-methyl-3-methylsulfanyl-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S/c1-3-5-4(8-2)7-6-3/h1-2H3,(H,5,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQOCRRZPZXSQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-1,2,4-Triazole, 3-methyl-5-(methylthio)- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxyethyl 5-[[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7558928.png)





![N-[2-(Cyclopentylcarbonyl)phenyl]acetamide](/img/structure/B7558991.png)
![1-(1,3-benzothiazol-2-yl)-N-[3-[(2-methoxyacetyl)amino]phenyl]piperidine-3-carboxamide](/img/structure/B7558997.png)




![N-ethyl-1-[2-(3-ethyl-2-oxobenzimidazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B7559024.png)
![N,2-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B7559039.png)